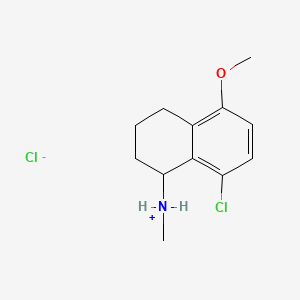

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride

Description

Properties

CAS No. |

30074-74-9 |

|---|---|

Molecular Formula |

C12H17Cl2NO |

Molecular Weight |

262.17 g/mol |

IUPAC Name |

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methylazanium;chloride |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10;/h6-7,10,14H,3-5H2,1-2H3;1H |

InChI Key |

PAJIFHNCQNJSEG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Routes

Catalytic Hydrogenation of Nitro or Ketone Precursors

One common industrial approach to related tetrahydro-naphthylamines is the catalytic hydrogenation of nitronaphthalene derivatives or ketone intermediates under elevated temperature and pressure in the presence of hydrogenation catalysts (e.g., palladium on carbon, Raney nickel). This method reduces the aromatic nitro or ketone groups to the corresponding amines or amines after ring saturation.

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Catalytic hydrogenation | Pd/C catalyst, H2 pressure 10-20 atm, room temp, 4-6 hours | Converts substituted nitro or ketone to amine |

| 2 | Salt formation | Addition of concentrated HCl at room temp, 2 hours | Formation of hydrochloride salt |

This approach is exemplified in the preparation of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, a compound structurally related to the target, where reductive amination is followed by catalytic hydrogenation and hydrochloride salt formation.

Comprehensive Preparation Route Summary

| Step No. | Intermediate/Starting Material | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|---|

| 1 | Substituted naphthalene derivative (e.g., 1-nitronaphthalene) | Catalytic hydrogenation | Pd/C or Raney Ni, H2, elevated pressure and temp | Tetrahydro naphthylamine intermediate |

| 2 | Tetrahydro naphthylamine intermediate | Reductive amination | Formaldehyde or methyl donor, NaBH4 or catalytic H2, acidic medium | N-methylated tetrahydro naphthylamine |

| 3 | N-methylated intermediate | Electrophilic substitution | Chlorinating agents, methylating agents | 8-chloro-5-methoxy substitution introduced |

| 4 | Final amine compound | Salt formation | Concentrated HCl, room temperature | Hydrochloride salt of 1-Naphthylamine derivative |

Data Table: Key Parameters in Preparation

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Hydrogenation catalyst | Pd/C (5-10% loading) | High selectivity and activity |

| Hydrogen pressure | 10-20 atm | Ensures complete reduction |

| Temperature | Room temperature to 60 °C | Controls reaction rate and selectivity |

| Reductive amination molar ratio | Amine:aldehyde = 1:1 to 1:4 | Optimizes N-methylation yield |

| Reducing agent | Sodium borohydride or catalytic H2 | Efficient imine reduction |

| Acid for salt formation | Concentrated HCl | Forms stable hydrochloride salt |

| Reaction time | 4-6 hours (hydrogenation) | Ensures complete conversion |

| Purity of final product (HPLC) | >98% | Suitable for research and synthesis purposes |

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert it back to its parent amine form.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.

Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Naphthoquinone Derivatives: Formed through oxidation reactions.

Substituted Amines: Formed through substitution reactions.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis. It is particularly noted for its role in:

- Iodocyclization : Used in the iodocyclization of 4-aryl-4-pentenoic acids, facilitating complex molecular constructions .

- Electrophilic Aromatic Substitution : The presence of electron-donating groups allows for regioselective reactions that are crucial in synthesizing more complex structures.

Biology

Research is ongoing into the biological activities of this compound and its derivatives. Notable applications include:

- Pharmacological Studies : Investigated for potential therapeutic effects, including anti-cancer properties and interactions with biomolecules .

- Enzyme Interaction Studies : The compound's ability to modulate enzyme activity is being explored for drug development.

Industrial Applications

1-Naphthylamine derivatives are also utilized in various industrial processes:

- Dye Production : The compound is involved in synthesizing dyes due to its chromophoric properties.

- Chemical Manufacturing : It serves as an intermediate in producing other chemicals and materials.

The biological activity of 1-Naphthylamine derivatives has been documented in numerous studies. Some key findings include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |

| Enzyme Inhibition | Capable of inhibiting specific enzymes, impacting metabolic pathways. |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of naphthylamine derivatives, researchers found that certain modifications enhanced cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Enzyme Modulation

A recent investigation into the enzyme inhibition capabilities of this compound revealed significant interactions with cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies .

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data

Toxicity Studies :

- Limited data exist, but intraperitoneal studies on structurally similar compounds suggest moderate acute toxicity (e.g., LDLo > 300 mg/kg in rodents) .

Regulatory Considerations :

- Listed in Toyota’s banned substances list as "1-Naphthylamine Hydrochloride" (CAS 552-46-5), though this refers to a simpler aromatic amine distinct from the target compound .

Biological Activity

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, potential therapeutic applications, and relevant case studies.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C19H22ClNO

- SMILES Notation : COC1=C2CCCC(C2=C(C=C1)Cl)NCCC3=CC=CC=C3

- InChIKey : NGEXJIWTLCHWGP-UHFFFAOYSA-N

2D Structure Representation

A visual representation of the compound's structure can be useful for understanding its chemical properties and interactions.

| Property | Value |

|---|---|

| Molecular Weight | 315.138 g/mol |

| Density | Not specified |

| Solubility | Not specified |

Research indicates that compounds similar to 1-naphthylamine derivatives often exhibit a range of biological activities. These include:

- Antimicrobial Properties : Some studies have shown that naphthylamine derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents.

- Anticancer Activity : Certain naphthylamine compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Studies

-

Antimicrobial Activity :

- A study investigated the antimicrobial effects of naphthylamine derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity in Cancer Cells :

- Research conducted on the cytotoxic effects of similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism by which these compounds could be developed into cancer therapeutics.

Comparative Analysis

A comparison of biological activities observed in related naphthylamine compounds is summarized below:

| Compound Name | Antimicrobial Activity | Cytotoxicity (Cancer Cell Lines) |

|---|---|---|

| 1-Naphthylamine | Moderate | Low |

| 1-Naphthylamine Derivative A | High | Moderate |

| 1-Naphthylamine Derivative B | Low | High |

Pharmacological Studies

Pharmacological studies have indicated that the compound may interact with various biological targets, including:

- Enzymatic Inhibition : Some derivatives have been shown to inhibit enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

- Receptor Binding : Studies suggest that these compounds may bind to specific receptors, influencing cellular signaling pathways.

Toxicological Assessments

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate:

- Low Acute Toxicity : Initial toxicity evaluations suggest low acute toxicity levels; however, long-term studies are necessary to confirm safety.

- Potential Carcinogenicity : Given the structural similarity to known carcinogens, further investigation into its carcinogenic potential is warranted.

Q & A

Basic: What are the validated analytical methods for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the tetrahydro-naphthylamine backbone, methoxy (-OCH), and methylamine (-NCH) groups. For example, the methoxy proton signal typically appears at δ 3.2–3.8 ppm in -NMR .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A retention time comparison against a reference standard is critical .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak ([M+H]) at m/z 183.68 (free base) + 35.45 (Cl) .

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:

- Key Synthesis Steps:

- Yield Optimization:

- Use anhydrous solvents to minimize side reactions.

- Optimize pH during salt formation (pH 4–5) to maximize crystallization efficiency .

Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Answer:

- Experimental Design:

- Assay Consistency: Ensure uniform assay conditions (e.g., buffer pH, temperature, and cell lines). Discrepancies often arise from variations in radioligand concentrations or receptor expression levels .

- Control Comparisons: Include reference ligands (e.g., known dopamine D antagonists) to validate assay sensitivity.

- Data Analysis:

- Use nonlinear regression (e.g., GraphPad Prism) to calculate K values. Apply the Cheng-Prusoff equation for competitive binding assays to normalize IC values .

Advanced: What in vitro models are suitable for evaluating its potential neurotoxic effects?

Answer:

- Primary Neuronal Cultures: Use rat cortical neurons to assess mitochondrial dysfunction (via MTT assay) and oxidative stress (ROS detection).

- Mechanistic Endpoints:

- Measure caspase-3 activation to evaluate apoptosis.

- Monitor dopamine transporter (DAT) activity using -dopamine uptake assays .

- Dose-Response: Test concentrations ranging from 1 nM to 100 µM to identify thresholds for toxicity .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight, light-protected vials.

- Solubility Considerations: Lyophilized powder is more stable than aqueous solutions. For solutions, use degassed PBS (pH 7.4) with 0.1% BSA to prevent oxidation .

- Stability Monitoring: Conduct HPLC every 6 months to detect degradation products (e.g., free amine or demethylated derivatives) .

Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Answer:

- Isotope Tracers: Synthesize a -labeled analog at the methoxy group. Track metabolites via LC-MS/MS in hepatocyte incubation studies.

- Phase I Metabolism: Identify cytochrome P450 (CYP) isoforms involved using recombinant enzymes (e.g., CYP2D6, CYP3A4).

- Phase II Metabolism: Incubate with UDP-glucuronosyltransferase (UGT) to detect glucuronide conjugates .

Basic: What safety protocols are critical during handling due to its hazardous classification?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize hydrochloride residues with 10% sodium bicarbonate before disposal.

- Emergency Procedures: In case of skin contact, rinse with 1% acetic acid to counteract alkaline hydrolysis .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Answer:

- Software Tools: Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and plasma protein binding.

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1BM0) to predict half-life .

- Validation: Compare predicted clearance rates with in vivo rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.